molecular formula C21H18FN5O2S B2543515 N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-75-5

N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2543515
CAS No.: 852374-75-5
M. Wt: 423.47
InChI Key: RPVQFORMYGVJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at the 3-position with a 3-fluorophenyl group and at the 6-position with a thioacetamide moiety linked to a 4-ethoxyphenyl group. Such substitutions are critical for modulating biological activity, particularly in targeting protein interactions or enzymatic pathways.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-16(7-9-17)23-19(28)13-30-20-11-10-18-24-25-21(27(18)26-20)14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQFORMYGVJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological profiles, including antibacterial, antifungal, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDescription
Molecular Formula C21H18FN5O2S
Molar Mass 423.46 g/mol
CAS Number 721964-51-8

1. Antibacterial Activity

Research indicates that derivatives of the triazole moiety exhibit notable antibacterial properties. The compound under discussion has been evaluated against various bacterial strains. For instance, studies have shown that similar triazole compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:
A study on triazole derivatives reported that certain compounds exhibited higher antibacterial activity than traditional antibiotics like ampicillin . This suggests potential for this compound in treating resistant bacterial infections.

2. Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. Compounds similar to this compound have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus. The reported MIC values for effective compounds range from 0.5 to 4 μg/mL .

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted that triazole-containing compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . For example, a related study found that triazole derivatives could effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many triazoles act as inhibitors of enzymes critical for bacterial and fungal survival.
  • Receptor Modulation: The compound may modulate receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)

  • Substituents : Methyl group at the triazolopyridazine 3-position and N-methylphenylacetamide at the 6-position.
  • Activity : Inhibits Lin28/let-7 interaction, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines at 80 µM .
  • Key Difference : The absence of a fluorine atom and ethoxy group may reduce target specificity compared to the target compound.

N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (CAS 891115-66-5)

  • Substituents : Pyridin-3-yl group at the triazolopyridazine 3-position and thiazine-linked acetamide at the 6-position.
  • Key Difference : The pyridine-thiazine system may alter solubility and binding kinetics compared to the fluorophenyl-ethoxyphenyl motif.

Triazinoindole Derivatives with Thioacetamide Moieties ()

Compounds 23–27 in share a thioacetamide backbone but feature a triazino[5,6-b]indole core instead of triazolopyridazine. Examples include:

  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Cyanomethylphenyl substitution may enhance cellular uptake but lacks fluorophenyl’s electronic effects .

Other Heterocyclic Acetamide Derivatives

  • N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide () : Cyclopentyl and tosyl groups enhance steric bulk, likely reducing membrane permeability compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position 3/6) Molecular Weight (g/mol) CAS Number Reported Activity
N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-fluorophenyl / 4-ethoxyphenyl ~412* Not provided Hypothesized Lin28 inhibition
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-methyl / N-methylphenyl 350.36 108825-65-6 Lin28 inhibition, tumorsphere reduction
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole 5-methyl / 4-bromophenyl ~450 Not provided No specific data
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-yl / thiazine-phenyl 412.48 891115-66-5 Kinase inhibition (predicted)

*Estimated based on structural similarity.

Research Findings and Mechanistic Insights

  • Substituent Effects : Fluorine at position 3 may enhance binding affinity through hydrophobic and electron-withdrawing effects, while the 4-ethoxyphenyl group could improve metabolic stability compared to smaller substituents (e.g., methyl or bromo) .
  • Triazinoindole vs.

Q & A

Q. What are the recommended protocols for synthesizing N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions using hydrazine derivatives and carbonyl-containing intermediates.
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using thiourea or mercaptoacetic acid derivatives).
  • Step 3 : Functionalization with the 4-ethoxyphenyl group through Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
    Key Considerations : Optimize reaction conditions (temperature, catalysts like Pd(PPh₃)₄, and solvent systems) to improve yield and purity. Use HPLC or NMR to monitor intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected [M+H]⁺ ~470–480 Da).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for ≥95% purity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Target Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to targets like kinases or GPCRs. Focus on the triazolo-pyridazine core’s interactions with catalytic sites .
  • SAR Studies : Modify substituents (e.g., ethoxyphenyl to methoxyphenyl) and calculate changes in binding energy (ΔG) using MM-GBSA. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported toxicity profiles of similar triazolo-pyridazine derivatives?

  • Case Study : If one study reports hepatotoxicity (e.g., elevated ALT in rodents) while another does not:
    • Dose-Response Analysis : Test varying doses (1–100 µM) in hepatic cell lines (HepG2) to identify threshold effects.
    • Metabolite Screening : Use LC-MS to detect reactive metabolites (e.g., epoxides) that may explain discrepancies .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability?

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance (Clᵢₙₜ) .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

  • Low Solubility : Address via salt formation (e.g., HCl or mesylate salts) or nanoemulsion systems.
  • LogP Optimization : Use shake-flask assays to measure partition coefficients; aim for LogP <5 to enhance bioavailability .

Methodological Recommendations

  • Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., cell lines, assay buffers) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • SAR Validation : Synthesize 5–10 analogs with systematic substituent variations and correlate structural changes with activity using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.